6,7-DIMETHOXY-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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Overview
Description
6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroquinolin-2-one can be achieved through various synthetic routes. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for constructing the tetrahydroisoquinoline core . This method typically involves the reaction of a diethoxyethyl derivative with a dimethoxyphenyl compound under acidic conditions to form the desired tetrahydroquinoline . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: Substitution reactions, particularly at the phenyl ring, can introduce various functional groups, enhancing its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors involved in neurodegenerative diseases, potentially inhibiting their activity and providing therapeutic benefits . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroquinolin-2-one can be compared with other tetrahydroquinoline derivatives, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its broad-spectrum biological activity.
3,4-Diaryl-1,2-dihydroquinolines: These compounds have shown significant anticancer activity.
6,7-Dimethoxy-2-phenethylchromone: Used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
6,7-dimethoxy-4-phenyl-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-15-8-13-12(11-6-4-3-5-7-11)9-17(19)18-14(13)10-16(15)21-2/h3-8,10,12H,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWHHPWTNUQOMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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